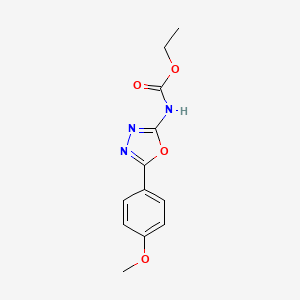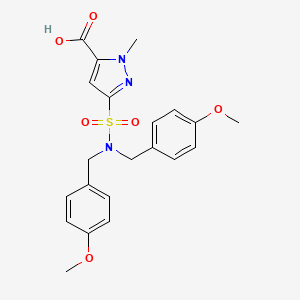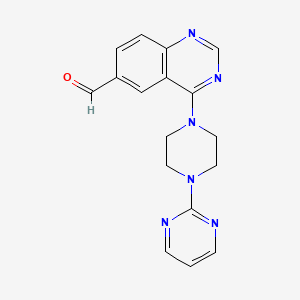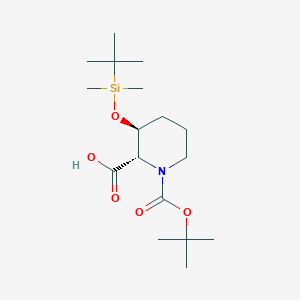
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid is a complex organic compound that features both a piperidine ring and protective groups such as tert-butoxycarbonyl (Boc) and tert-butyldimethylsilyl (TBDMS). These protective groups are commonly used in organic synthesis to protect functional groups from reacting under certain conditions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of Protective Groups: The tert-butoxycarbonyl (Boc) group is often introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The tert-butyldimethylsilyl (TBDMS) group can be introduced using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale reactors.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can also occur, especially if there are reducible functional groups present.
Substitution: The protective groups can be substituted under specific conditions to yield different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the target functional group but may include acids, bases, or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
Chemistry
In chemistry, (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid can be used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound may be used to study the effects of protective groups on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for potential therapeutic applications.
Industry
In the chemical industry, this compound may be used in the development of new materials or as a building block for other chemical products.
作用机制
The mechanism of action for (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid would depend on its specific application. Generally, the protective groups (Boc and TBDMS) prevent certain reactions from occurring, allowing for selective reactions at other sites on the molecule.
相似化合物的比较
Similar Compounds
(2S,3S)-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid: Similar structure but without the TBDMS group.
(2S,3S)-1-(tert-Butoxycarbonyl)-3-methoxypiperidine-2-carboxylic acid: Similar structure with a methoxy group instead of TBDMS.
Uniqueness
The presence of both Boc and TBDMS protective groups makes (2S,3S)-1-(tert-Butoxycarbonyl)-3-((tert-butyldimethylsilyl)oxy)piperidine-2-carboxylic acid unique, as it allows for selective deprotection and functionalization at different stages of synthesis.
属性
分子式 |
C17H33NO5Si |
|---|---|
分子量 |
359.5 g/mol |
IUPAC 名称 |
(2S,3S)-3-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C17H33NO5Si/c1-16(2,3)22-15(21)18-11-9-10-12(13(18)14(19)20)23-24(7,8)17(4,5)6/h12-13H,9-11H2,1-8H3,(H,19,20)/t12-,13-/m0/s1 |
InChI 键 |
WYLYLPVDJDSVHN-STQMWFEESA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]([C@H]1C(=O)O)O[Si](C)(C)C(C)(C)C |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



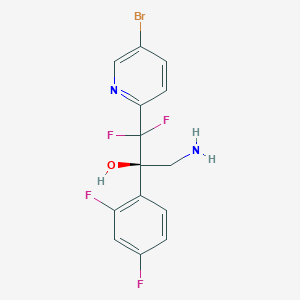
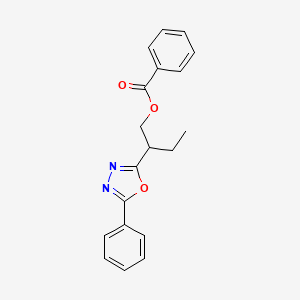
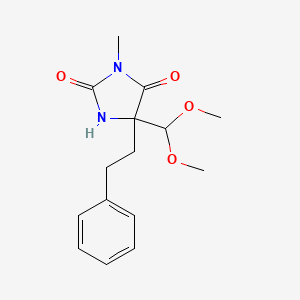
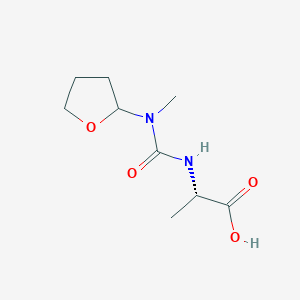
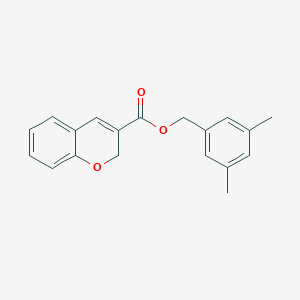
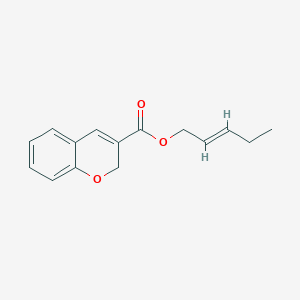
![6-Chloro-7-{[4-(chloromethyl)phenyl]methyl}-7H-purin-2-amine](/img/structure/B12933809.png)

![4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
![2-Bromo-1-[2-(octylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12933840.png)
